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molecular formula C17H32O2 B8533264 4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene CAS No. 924277-57-6

4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene

Cat. No. B8533264
M. Wt: 268.4 g/mol
InChI Key: NKRBSPQKLYSZRM-UHFFFAOYSA-N
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Patent
US07176324B1

Procedure details

A reaction flask was charged with 100 mL of lithium diisopropyl amide (LDA, available from Aldrich Chemical Company) (2M in heptane/THF) and cooled to 0° C. 1,1,2,3,3-Pentamethyl-tetrahydro-4-indanol, as described in U.S. Pat. No. 3,636,165, 40 g (0.19 mole) was added in portions to the LDA solution. The reaction was aged 30 minutes then 18.5 g (0.2 mole) of ethoxy methyl chloride was added to the reaction mass at 0° C. The mass was allowed to exotherm to 25° C. The reaction was quenched with 100 g of 10% aqueous sodium carbonate. The mass was transferred to a separatory funnel and water washed. The organic layer was distilled. The procedure afforded a 60% yield (30 g) of 1,1,2,3,3-pentamethyl-hexahydro-4-(ethoxymethoxy)-1H-indene.
Name
1,1,2,3,3-Pentamethyl-tetrahydro-4-indanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[CH:5]([CH:6]([OH:11])[CH2:7][CH2:8][CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14].[CH2:16]([O:18][CH2:19]Cl)[CH3:17]>C([N-]C(C)C)(C)C.[Li+]>[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([O:11][CH2:19][O:18][CH2:16][CH3:17])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14] |f:2.3|

Inputs

Step One
Name
1,1,2,3,3-Pentamethyl-tetrahydro-4-indanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(C2C(CCC=C12)O)(C)C)C)C
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)OCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)[N-]C(C)C.[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exotherm to 25° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 100 g of 10% aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The mass was transferred to a separatory funnel
WASH
Type
WASH
Details
water washed
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C(C2C(CCCC12)OCOCC)(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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